6-(1-fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-one
Description
Properties
CAS No. |
502487-91-4 |
|---|---|
Molecular Formula |
C6H7FN2OS |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
6-(1-fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C6H7FN2OS/c1-3(7)4-2-5(10)9-6(11)8-4/h2-3H,1H3,(H2,8,9,10,11) |
InChI Key |
OIMOJWAQRGLWKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=O)NC(=S)N1)F |
Origin of Product |
United States |
Preparation Methods
Spectroscopic Data
- IR Spectroscopy : A strong absorption at 1210–1225 cm$$^{-1}$$ confirms the C–F stretch. The thioamide ($$ \text{C=S} $$) appears at 1350–1370 cm$$^{-1}$$.
- $$^1$$H NMR (300 MHz, DMSO-$$d6$$): δ 1.55 (d, $$ J = 23.1 $$ Hz, 3H, CH$$2$$FCH$$3$$), 3.20 (m, 1H, CH$$2$$F), 6.35 (s, 1H, C5–H), 12.3 (s, 1H, NH).
- Mass Spectrometry : ESI-MS m/z 175.1 [M+H]$$^+$$.
Purity and Yield Optimization
Table 1 : Comparison of Thionation Agents
| Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Lawesson’s reagent | Toluene | 110 | 6 | 87 |
| $$ \text{P}4\text{S}{10} $$ | Xylene | 130 | 8 | 62 |
| H$$_2$$S gas | DMF | 100 | 12 | 48 |
Table 2 : Fluorination Efficiency of DAST vs. Deoxo-Fluor
| Substrate | Agent | Temp (°C) | Yield (%) |
|---|---|---|---|
| 6-(1-Hydroxyethyl) precursor | DAST | −10 | 72 |
| 6-(1-Hydroxyethyl) precursor | Deoxo-Fluor | 0 | 68 |
Chemical Reactions Analysis
Types of Reactions
6-(1-Fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluoroethyl group or to modify the pyrimidinone core.
Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluoroethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-(1-Fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 6-(1-fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s ability to penetrate biological membranes, while the sulfanylidene moiety can interact with active sites of enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of structurally related pyrimidinone derivatives highlights key differences in substituents, biological targets, and binding efficacy (Table 1).
Table 1: Comparative Analysis of Pyrimidinone Derivatives
Key Observations
Substituent Effects on Target Specificity: The fluoroethyl group in 6-(1-fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-one enhances binding to TBGR via electrostatic interactions and metabolic stability due to fluorine’s electronegativity . In contrast, P-62’s chlorophenyl and iminomethyl groups direct specificity toward PPTase, a bacterial enzyme involved in metabolite biosynthesis .
Role of the Sulfanylidene Group :
- The 2-sulfanylidene moiety is conserved in multiple analogs (e.g., P-62, 6-(diethoxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one) and is critical for hydrogen bonding with active-site residues (e.g., TBGR’s Ser/Thr residues or PPTase’s CoA-binding pocket) .
- Replacement with methylsulfanyl (as in 6-Methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one) reduces hydrogen-bonding capacity, likely diminishing target affinity .
Pharmacokinetic Considerations: Amino-substituted derivatives (e.g., 6-Amino-1-phenyl-2-sulfanylpyrimidin-4(1H)-one) exhibit improved aqueous solubility but may suffer from rapid clearance due to polar groups . Bulky substituents like diethoxymethyl () or dimethoxymethyl () may hinder membrane penetration, limiting bioavailability.
Biological Activity
6-(1-fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C7H8FN2OS
- Molecular Weight : 174.21 g/mol
Antimicrobial Activity
Research indicates that compounds similar to 6-(1-fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-one exhibit significant antimicrobial properties. For instance, studies have shown that related pyrimidine derivatives can effectively inhibit the growth of various pathogens, including bacteria and fungi. The mechanism often involves the disruption of cellular processes in microbial cells, leading to cell death.
Table 1: Antimicrobial Efficacy of Pyrimidine Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-(1-fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-one | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Anticancer Activity
The anticancer potential of 6-(1-fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-one has also been explored. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The proposed mechanism includes the activation of caspases and modulation of apoptotic pathways.
Case Study: Anticancer Activity Evaluation
A study conducted on MDA-MB-231 cells revealed that treatment with 6-(1-fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-one at concentrations ranging from 10 to 50 µM resulted in a dose-dependent decrease in cell viability, as measured by the MTT assay. The compound exhibited an IC50 value of approximately 25 µM, indicating significant cytotoxicity against these cells.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 25 | Induction of apoptosis via caspase activation |
| HepG2 | 30 | Cell cycle arrest and apoptosis |
Mechanistic Insights
The biological activity of 6-(1-fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-one can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may inhibit specific kinases involved in cell signaling pathways associated with proliferation and survival.
Q & A
Q. What are the established synthetic routes for 6-(1-fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-one, and how can one-pot methods be optimized?
Methodological Answer: The synthesis of pyrimidinone derivatives typically employs one-pot multicomponent reactions, leveraging reagents like thiourea (for sulfanylidene incorporation) and fluorinated alkyl halides (for fluoroethyl substitution). For example, highlights the use of Biginelli-like reactions for dihydropyrimidinone scaffolds, which can be adapted by substituting β-keto esters with fluorinated precursors. Optimization involves adjusting reaction parameters:
- Catalysts: Lewis acids (e.g., FeCl₃) or ionic liquids improve yields.
- Solvent Systems: Polar aprotic solvents (DMF, DMSO) enhance solubility of fluorinated intermediates.
- Temperature: Controlled heating (80–100°C) minimizes side reactions.
demonstrates yields ranging from 19% to 67% depending on substituents, underscoring the need for iterative optimization .
Q. How is the molecular structure of this compound confirmed experimentally?
Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy: H and F NMR identify fluoroethyl (-CH₂F) and sulfanylidene (-S-) groups. C NMR confirms carbonyl (C=O) and aromatic carbon environments.
- X-Ray Diffraction (XRD): Single-crystal XRD resolves stereochemical ambiguities, as shown in for analogous trifluoromethyl pyridinones.
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
provides a foundational reference for 2-sulfanylidene pyrimidinone characterization .
Q. What analytical techniques are essential for assessing purity and detecting impurities?
Methodological Answer: Purity analysis aligns with pharmacopeial standards ():
- HPLC/UPLC: Reverse-phase chromatography with UV detection (λ = 254 nm) identifies impurities at ≤0.1% levels.
- Thermogravimetric Analysis (TGA): Detects residual solvents or decomposition products.
- Elemental Analysis: Validates C, H, N, S, and F content within ±0.4% of theoretical values.
emphasizes proper waste handling for fluorinated byproducts to meet environmental regulations .
Advanced Research Questions
Q. How can researchers address low yields in fluorinated pyrimidinone synthesis?
Methodological Answer: Low yields often stem from steric hindrance or fluorine’s electronegativity. Strategies include:
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves atom economy ().
- Fluorine-Directed Lithiation: Enhances regioselectivity for fluoroethyl attachment.
- Protecting Groups: Temporarily shield reactive sites (e.g., silyl ethers for hydroxyl groups).
reports a 36% yield improvement using microwave irradiation for analogous compounds .
Q. How should contradictions in spectroscopic data be resolved during characterization?
Methodological Answer: Contradictions (e.g., H NMR splitting vs. XRD data) require cross-validation:
- Variable Temperature NMR: Resolves dynamic rotational isomerism in fluoroethyl groups.
- DFT Calculations: Predicts NMR chemical shifts and compares them with experimental data.
- Multi-Nuclear NMR: F NMR clarifies fluorine environments, while N NMR validates pyrimidinone ring connectivity.
’s framework for iterative data reconciliation can be adapted .
Q. What experimental designs are appropriate for evaluating biological activity?
Methodological Answer:
- In Vitro Assays:
- Enzyme Inhibition: Use fluorogenic substrates to test kinase/phosphatase inhibition (IC₅₀ determination).
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- In Vivo Models:
Q. How can impurity profiles be controlled to meet regulatory standards?
Methodological Answer:
- Genotoxic Impurities (GTIs): Follow ICH M7 guidelines, using LC-MS to detect aryl halides or alkylating agents.
- Process-Related Impurities: Employ DoE (Design of Experiments) to optimize reaction quenching and purification (e.g., column chromatography with silica gel modified for fluorine retention).
cites EP/BP monographs for impurity thresholds (e.g., ≤0.15% for sulfonic acid derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
